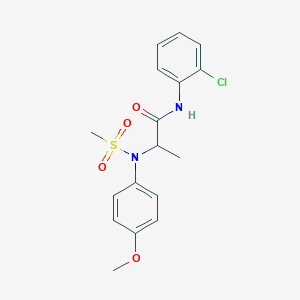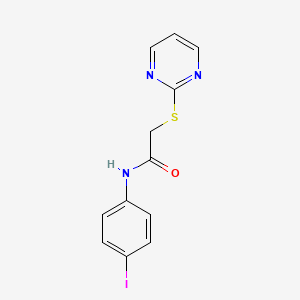![molecular formula C15H21ClN2O2 B5053922 4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B5053922.png)
4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride is a complex organic compound known for its neuroprotective properties. This compound is structurally related to tricycloundecene derivatives and has shown potential in modulating calcium influx via NMDA receptors and voltage-gated calcium channels (VGCC), making it a promising candidate for neurodegenerative disorder treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride involves several steps:
Cycloaddition Reactions: The base scaffold, 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, is synthesized through cycloaddition reactions.
Aminolysis: Various functional moieties are incorporated through aminolysis to afford a series of imide derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions are possible, but detailed conditions are not available.
Substitution: The compound can participate in substitution reactions, particularly aminolysis, to form various derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: Toluene, TEA, reflux conditions.
Aminolysis: Amines, toluene, TEA, reflux conditions.
Major Products
The major products formed from these reactions are imide derivatives with various functional moieties, which have shown potential as neuroprotective agents .
Scientific Research Applications
4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride has several scientific research applications:
Neuroprotection: The compound has shown potential in protecting neuronal cells from excitotoxicity mediated by NMDA receptor overactivation and VGCC depolarization
Calcium Modulation: It modulates calcium influx, which is crucial for maintaining neuronal health and preventing neurodegenerative processes.
Molecular Docking Studies: The compound has been studied for its binding affinity to NMDA receptors, indicating its potential as a therapeutic agent.
Mechanism of Action
The compound exerts its effects by modulating calcium influx through NMDA receptors and VGCC. This modulation helps in maintaining calcium homeostasis, preventing excitotoxicity, and protecting neuronal cells from damage. The molecular targets include NMDA receptors and VGCC, which are crucial for synaptic plasticity, learning, memory, and other cognitive processes .
Comparison with Similar Compounds
Similar Compounds
NGP1-01: A polycyclic amine with similar calcium-modulating properties.
MK-801: An NMDA receptor antagonist known for its neuroprotective effects but with undesirable side effects.
Adamantanes: Compounds like amantadine and memantine, which offer symptomatic relief in neurodegenerative disorders.
Uniqueness
4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride is unique due to its dual calcium-modulating effect on both NMDA receptors and VGCC. This dual action makes it a promising candidate for neuroprotective therapies with potentially fewer side effects compared to other compounds like MK-801 .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-12-10-3-4-11(9-10)13(12)15(19)17(14)8-7-16-5-1-2-6-16;/h3-4,10-13H,1-2,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKVHMIUMQFKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5053856.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)

![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)
![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
![2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE](/img/structure/B5053889.png)
![{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5053892.png)
![4-[4-(2-Fluorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B5053898.png)

![N-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B5053904.png)
![4-(5-{[(5Z)-3-(2,4-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B5053910.png)
![5-{[3-(methoxycarbonyl)-2-methylphenyl]amino}-5-oxopentanoic acid](/img/structure/B5053915.png)
